Melavoid
Description
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
6,9,11-trihydroxy-10-methyl-7a,8,9,10,11,11a-hexahydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C17H18O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-5,7,9,11,13-14,17-19,21H,6H2,1H3 |
InChI Key |
NNVSBIHFVPNXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C(C1O)C(=O)C3=C(O2)C(OC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Preparation Methods
Selection of Boerhaavia diffusa
Melavoid is extracted from the roots of Boerhaavia diffusa, a perennial herb native to tropical regions. The plant’s roots are prioritized due to their high concentration of boeravinones, particularly boeravinone B, which exhibits PPARγ-binding activity. Cultivation practices emphasize organic farming to minimize contaminants, with roots harvested after 12–18 months of growth to optimize phytochemical yield.
Preprocessing of Plant Material
Post-harvest, roots undergo washing, slicing, and shade-drying at 25–30°C to preserve heat-sensitive compounds. Dried roots are ground into a coarse powder (particle size: 0.5–1.0 mm) to enhance solvent penetration during extraction.
Extraction Techniques for Boeravinones
Solvent Extraction
A hydroalcoholic solvent system (ethanol:water, 70:30 v/v) is commonly employed for its efficacy in extracting polar and non-polar boeravinones. The process involves:
Advanced Extraction Technologies
Patents describe auxiliary methods to improve yield:
- Ultrasound-assisted extraction : Sonication at 40 kHz for 30 minutes increases boeravinone B yield by 22% compared to conventional maceration.
- Supercritical CO₂ extraction : At 50°C and 300 bar, this method achieves 95% purity but requires post-processing to remove co-extracted lipids.
Standardization and Purification
Chromatographic Isolation
Boeravinone B, the primary active, is isolated via column chromatography:
Quantitative Analysis
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) ensures standardization:
| Parameter | Specification | |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm | |
| Mobile Phase | Acetonitrile:0.1% H₃PO₄ (55:45) | |
| Flow Rate | 1.0 mL/min | |
| Retention Time | 12.3 ± 0.2 min | |
| Boeravinone B Purity | ≥90% |
Mechanistic Basis for Melanogenesis Modulation
PPARγ Agonism and Tyrosinase Suppression
Boeravinone B binds to PPARγ (Kd = 3.8 μM), downregulating tyrosinase expression by 34% in normal human epidermal melanocytes (NHEM). Concurrently, it reduces dendrite formation in melanocytes, impairing melanosome transfer to keratinocytes.
Synergistic Formulation Strategies
A patented whitening emulsion combines this compound with:
- 3-O-ethyl ascorbic acid : Inhibits tyrosinase (IC₅₀ = 0.2 μM).
- Melazero™ : Promotes melanin autophagy via lysosomal activation.
- Wall-broken yeast extract : Blocks α-MSH signaling.
Stability and Formulation Considerations
Chemical Reactions Analysis
Types of Reactions
Melavoid primarily undergoes reactions related to its depigmenting activity. It interacts with melanocytes, the cells responsible for melanin production, to reduce melanin synthesis .
Common Reagents and Conditions
The extraction process involves the use of propanediol and water as solvents. The active components, boeravinones, are isolated and standardized during the extraction process .
Major Products Formed
The major product formed from the extraction process is the standardized extract of Boerhavia diffusa, which contains boeravinones. These compounds are responsible for the depigmenting activity of this compound .
Scientific Research Applications
Scientific Research Applications
Melavoid has been extensively studied across various scientific fields:
Cosmetic Dermatology
- Skin Lightening Treatments : this compound is widely used in formulations aimed at treating hyperpigmentation conditions such as melasma and age spots. Its ability to reduce melanin synthesis while maintaining cell viability makes it suitable for long-term use in cosmetic products .
- Formulations : Recommended concentrations for effective results range from 1% to 3% in various products including facial treatments, body lotions, and anti-aging formulations .
Clinical Studies
- A study involving a panel of Asian female volunteers demonstrated significant reductions in skin pigmentation intensity with this compound application over 56 days. The results showed an average increase of 5% in skin tone uniformity in hyperpigmented areas .
- Another clinical trial assessed this compound's efficacy against traditional agents like kojic acid, revealing superior results in terms of safety and effectiveness in reducing pigmentation without adverse effects on skin health .
Case Studies
Mechanism of Action
Melavoid exerts its effects by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of melanogenesis. By acting as a natural agonist of PPARγ, this compound modulates the expression of genes involved in melanin synthesis, leading to a reduction in melanin production . This mechanism allows this compound to decrease the number and intensity of pigmentation spots without affecting the viability of melanocytes .
Comparison with Similar Compounds
Clinical Efficacy :
- 9-day use : Reduces melanin deposition by 34%.
- 56-day use : Achieves a 62% reduction in visible spots, including a 28% decrease in sun-induced hyperpigmentation (啡褐斑), 19% reduction in acne scars, and 15% improvement in freckles .
Comparison with Similar Compounds
To contextualize Melavoid’s efficacy, we compare it with other compounds commonly used for pigmentation correction. The analysis focuses on sources , mechanisms , efficacy , and sustainability .
Table 1: Key Comparison of this compound with Functional Analogs
Key Findings:
Multi-Target Efficacy: this compound™ outperforms single-mechanism agents like kojic acid and arbutin by addressing melanogenesis at multiple stages .
Natural vs. Synthetic :
Biological Activity
Melavoid, derived from the roots of Boerhaavia diffusa, is recognized for its significant biological activity in skin depigmentation and tone regulation. This compound is particularly effective in addressing hyperpigmentation issues such as melasma and age spots. Its mechanism of action involves modulation of melanogenesis, which is the process by which melanin is produced in the skin.
This compound functions primarily through its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ). This interaction results in a reduction of melanin synthesis by influencing gene expression in melanocytes, the cells responsible for pigment production. Research indicates that this compound can decrease melanin levels by up to 34% in treated areas compared to untreated controls .
Key Mechanisms:
- PPARγ Agonism : this compound acts as a natural agonist for PPARγ, which plays a crucial role in regulating lipid metabolism and inflammation, thus influencing melanogenesis.
- Maintenance of Melanocyte Viability : Unlike traditional depigmenting agents such as kojic acid, this compound preserves the viability of melanocytes while reducing their dendrite formation, which is essential for pigment transfer to keratinocytes .
- Gene Modulation : It modulates several genes involved in melanogenesis, reducing both the number and intensity of pigmentation spots on the skin .
Clinical Applications
This compound has been evaluated in various clinical settings, particularly for its efficacy in treating melasma and other forms of hyperpigmentation. A notable study highlighted its effectiveness in two cases of melasma that exhibited unusual histopathological findings. The study reported an increase in epidermal melanocytes and pigmentation, suggesting that tailored treatment approaches are necessary depending on histopathological characteristics .
Research Findings
A comprehensive review of this compound's biological activity reveals several critical findings:
Case Studies
- Case Study 1 : A 39-year-old woman presented with typical melasma but showed increased numbers of epidermal melanocytes protruding into the dermis. Treatment strategies were adjusted based on histopathological findings, emphasizing the importance of understanding individual variations in pigmentation disorders .
- Case Study 2 : Another patient exhibited dermal melanocytosis alongside increased epidermal pigmentation. This case reinforced the necessity for customized therapeutic approaches when dealing with complex pigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
